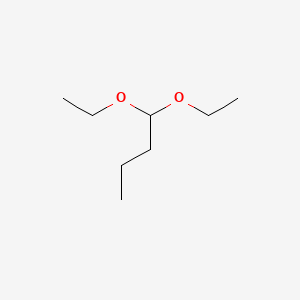
2-乙基茴香醚
描述
2-Ethylanisole, also known as 2-ethylanisole, is an organic compound with the molecular formula C9H12O. It is a derivative of anisole, where the methoxy group is substituted at the ortho position relative to the ethyl group. This compound is a colorless liquid with a pleasant odor and is used in various chemical applications.
科学研究应用
2-Ethylanisole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: The compound is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
准备方法
2-Ethylanisole can be synthesized through several methods:
Williamson Ether Synthesis: This method involves the reaction of sodium phenoxide with an ethyl halide. The reaction typically occurs in the presence of a base such as sodium hydroxide.
Friedel-Crafts Alkylation: This method involves the alkylation of anisole with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions include anhydrous conditions and a controlled temperature to prevent over-alkylation.
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
2-Ethylanisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo nitration, sulfonation, and halogenation. For example, nitration with nitric acid and sulfuric acid yields nitro derivatives.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro derivatives can be reduced to amines using reducing agents such as hydrogen in the presence of a palladium catalyst.
Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 1-ethyl-2-methoxybenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophilic attack by donating electron density through resonance. This makes the ortho and para positions more reactive towards electrophiles. The ethyl group, being an electron-donating group, further enhances this reactivity.
相似化合物的比较
2-Ethylanisole can be compared with other similar compounds such as:
Anisole (Methoxybenzene): Anisole has a methoxy group attached to the benzene ring without any additional substituents. It is less reactive in electrophilic aromatic substitution reactions compared to 1-ethyl-2-methoxybenzene due to the absence of the ethyl group.
1-Methoxy-2-methylbenzene (o-Cresol Methylether): This compound has a methyl group instead of an ethyl group. The presence of the methyl group makes it slightly less reactive compared to 1-ethyl-2-methoxybenzene.
1-Ethyl-4-methoxybenzene: This is an isomer of 1-ethyl-2-methoxybenzene with the methoxy group at the para position relative to the ethyl group. The reactivity and properties differ due to the different positions of the substituents.
属性
IUPAC Name |
1-ethyl-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEHEMAZEULEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163872 | |
| Record name | Benzene, 1-ethyl-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14804-32-1 | |
| Record name | Benzene, 1-ethyl-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014804321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-ethyl-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of 2-Ethylanisole on the polymerization of styrene?
A1: Research has shown that 2-Ethylanisole, unlike its isomers anisole and 4-ethylanisole, does not significantly impact the rate of styrene propagation during anionic polymerization initiated by butyllithium. [] This is likely due to steric hindrance caused by the ortho- positioned ethyl group in 2-Ethylanisole, preventing effective interaction with the growing polymer chain end. In contrast, anisole and 4-ethylanisole, lacking this steric constraint, can interact with the polystyryllithium chain end and influence the polymerization rate. []
Q2: How does 2-Ethylanisole interact with chromium carbonyl, and what does this tell us about its structure?
A2: 2-Ethylanisole can form a complex with chromium carbonyl, specifically tricarbonyl[1–6-η-(2-ethylanisole)]chromium. [] Crystallographic analysis of this complex revealed that the 2-ethylanisole molecule adopts a nearly planar structure within the complex. [] This interaction suggests that the aromatic ring of 2-Ethylanisole can coordinate with transition metals, highlighting its potential as a ligand in organometallic chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


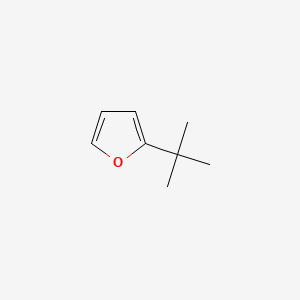
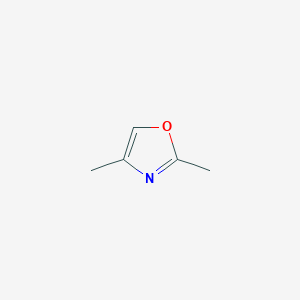
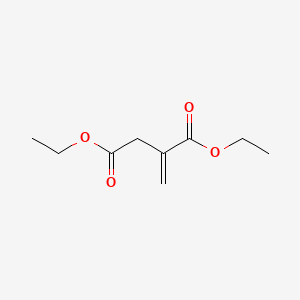


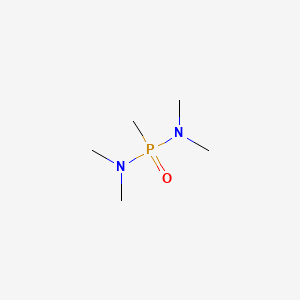


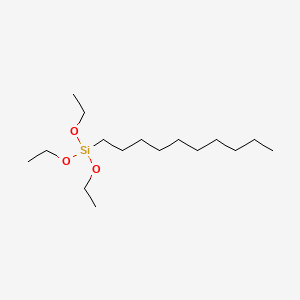


![Benzo[b]thiophene-3-acetonitrile](/img/structure/B1585061.png)

